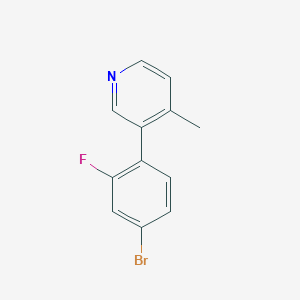

3-(4-Bromo-2-fluorophenyl)-4-methylpyridine

Description

Historical Context and Discovery

The synthesis and characterization of 3-(4-bromo-2-fluorophenyl)-4-methylpyridine emerged from advancements in halogenated pyridine chemistry, particularly in regioselective functionalization strategies. While direct historical records for this specific compound are sparse, its development aligns with broader trends in pharmaceutical and agrochemical research, where halogen-substituted pyridines serve as critical intermediates. Early methods for introducing halogens onto pyridine rings often relied on electrophilic substitution, though these approaches suffered from poor regioselectivity. Modern approaches, such as Zincke imine intermediates and phosphine-mediated halogenation, have enabled precise control over substitution patterns.

Significance in Heterocyclic Chemistry

This compound exemplifies the complexity and versatility of halogenated pyridines. The bromine and fluorine substituents confer distinct electronic and steric properties, making it valuable for:

- Cross-coupling reactions : Bromine enables Suzuki-Miyaura or Buchwald-Hartwig couplings, while fluorine enhances metabolic stability.

- Biological activity modulation : Halogens influence receptor binding and lipophilicity, critical for drug-target interactions.

- Structural diversity : The 3-(4-bromo-2-fluorophenyl) group introduces aromatic branching, expanding applications in heterocyclic drug design.

Position within Halogenated Pyridine Family

This compound occupies a unique niche due to its:

This substitution pattern enables distinct reactivity and applications compared to linear halopyridines.

Current Research Directions

Recent studies focus on leveraging this compound’s structure for:

- Late-stage functionalization : Bromine’s reactivity in coupling reactions allows modular synthesis of complex molecules.

- Kinase inhibitor development : Fluorine’s electron-withdrawing effects enhance interactions with ATP-binding pockets.

- Material science applications : Aryl-bromine motifs are explored in organic semiconductors and photovoltaic materials.

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFN/c1-8-4-5-15-7-11(8)10-3-2-9(13)6-12(10)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQKZQGMOWQVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as zenarestat and 2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy acetic acid are known to inhibit the enzyme aldose reductase .

Mode of Action

Zenarestat, a similar compound, inhibits the metabolism of glucose by the polyol pathway, which possibly slows or reduces progression of polyneuropathy .

Biochemical Pathways

Zenarestat, a similar compound, inhibits the polyol pathway, a route that allows cells to produce fructose from glucose .

Result of Action

Zenarestat, a similar compound, possibly slows or reduces the progression of polyneuropathy, a condition that causes pain, sensory and motor deficits in the limbs .

Biological Activity

3-(4-Bromo-2-fluorophenyl)-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, biochemical properties, and relevant case studies.

Structural Overview

The compound features a pyridine ring substituted with a 4-bromo-2-fluorophenyl group and a methyl group. This unique structure contributes to its reactivity and biological properties. The presence of halogen atoms (bromine and fluorine) is noteworthy, as these substituents can significantly influence the compound's biological activity.

While specific mechanisms of action for this compound have not been extensively documented, it is often utilized as an intermediate in the synthesis of more complex compounds with known bioactivities. The interactions of similar pyridine derivatives with various biological targets suggest potential pathways for this compound:

- Binding Affinity : Pyridine derivatives are known for their ability to interact with receptors and enzymes, potentially modulating their activity.

- Antimicrobial Properties : Many related compounds exhibit significant antibacterial and antifungal activities, likely due to their structural features.

Antimicrobial Activity

Research has indicated that pyridine derivatives can exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that halogenated pyridines can inhibit bacterial growth effectively:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings align with the broader understanding that halogen substitutions enhance the biological activity of such compounds .

Cytotoxic Effects

In studies assessing cytotoxicity, related pyridine derivatives have been evaluated using various cell lines. For example, certain derivatives demonstrated selective cytotoxic effects at higher concentrations while remaining non-toxic at lower doses. This property is crucial for developing therapeutic agents that minimize harm to healthy cells while targeting diseased ones .

Case Studies

- Synthesis and Evaluation : A study synthesized several pyridine derivatives, including those with similar structures to this compound, evaluating their inhibitory effects on monoamine oxidase (MAO) enzymes. The results indicated that specific substitutions could enhance inhibitory potency significantly .

- Antimicrobial Testing : Another investigation focused on the antibacterial efficacy of halogenated pyridines against various pathogens, demonstrating that modifications in substitution patterns could lead to improved antimicrobial activity .

Scientific Research Applications

Medicinal Chemistry

3-(4-Bromo-2-fluorophenyl)-4-methylpyridine serves as a crucial building block in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential as inhibitors targeting specific enzymes and receptors.

- Case Study: A derivative of this compound was found to inhibit phosphodiesterase 4 (PDE4), an enzyme linked to inflammatory processes. The inhibition of PDE4 has therapeutic implications in treating conditions like asthma and COPD .

Organic Synthesis

The compound is utilized in organic synthesis as an electrophilic reagent due to the presence of bromine and fluorine atoms, which enhance its reactivity.

- Application Example: It is commonly employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids, leading to the development of complex organic molecules .

Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial effects and neurochemical applications.

- Antimicrobial Activity: Certain derivatives have shown significant inhibition against Escherichia coli, with one study reporting an inhibition value of 91.95% .

- Neurochemical Research: The compound aids in synthesizing ligands for GABA_A receptors, which are critical targets for anxiety and epilepsy medications .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural elements include:

- Pyridine core : Aromatic heterocycle with nitrogen at position 1.

- 4-Methyl group : Electron-donating substituent that enhances solubility and steric bulk.

- 3-(4-Bromo-2-fluorophenyl) : Halogenated phenyl ring with Br (para) and F (ortho) substituents, influencing electronic and steric properties.

Comparisons with analogs :

(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one (): Structural difference: Replaces pyridine with a thiophene-propenone system. Impact: Lower melting point (133–134°C vs. >268°C in ) due to reduced rigidity and weaker intermolecular forces . Functional groups: Ketone and thiophene enhance polarity but reduce thermal stability compared to pyridine derivatives.

2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile (): Structural difference: Nitrile and naphthyl groups introduce strong electron-withdrawing effects and extended conjugation.

4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine ():

- Structural difference : Carboxylic acid and hydroxyl groups enhance hydrophilicity.

- Impact : Higher solubility in polar solvents compared to halogenated analogs, making it suitable for aqueous-phase reactions .

4-(Bromomethyl)-2-chloro-3-fluoro-pyridine (): Structural difference: Bromomethyl group at position 4 increases reactivity for nucleophilic substitution. Impact: Smaller molecular weight (224.46 vs.

Physical and Chemical Properties

Table 1: Comparative Data for Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine | C₁₂H₉BrFN | ~274.1* | Not reported | 4-Me, 3-(4-Br-2-F-Ph) |

| (2E)-1-(5-Cl-thiophen-2-yl)-3-(4-Br-2-F-Ph) | C₁₂H₇BrClFOS | 346.0 | 133–134 | Thiophene, propenone, Br, F |

| 2-Amino-4-(4-F-Ph)-6-naphthyl-pyridine-3-CN | C₂₂H₁₄FN₃ | 347.37 | Not reported | Nitrile, naphthyl, F |

| 4-(4-Carboxy-3-F-Ph)-2-hydroxypyridine | C₁₂H₈FNO₃ | 233.2 | Not reported | Carboxy, hydroxyl, F |

| 4-(Bromomethyl)-2-Cl-3-F-pyridine | C₆H₄BrClFN | 224.46 | Not reported | Br-Me, Cl, F |

*Estimated based on analogous structures.

Key Observations :

- Melting Points : Halogenated pyridines with rigid structures (e.g., ) exhibit higher melting points (>268°C) due to strong van der Waals interactions. Bulky substituents (e.g., naphthyl in ) further increase thermal stability .

- Solubility : Polar groups (e.g., -COOH, -OH in ) enhance aqueous solubility, whereas halogen and methyl groups (target compound) favor organic solvents .

Preparation Methods

Preparation via Halogenation and Fluorination of Aminopyridines (Patent CN102898358A)

This method involves a two-step process starting from 2-hydroxyl-3-nitro-4-methylpyridine:

Step 1: Bromination

- React 2-hydroxyl-3-nitro-4-methylpyridine (compound E1) with tribromooxygen phosphorus in acetonitrile.

- Heat the mixture to 110–130 °C for 3 hours.

- Quench in ice-water, neutralize with sodium bicarbonate, extract with dichloromethane.

- Dry and concentrate to obtain 2-bromo-3-nitro-4-methylpyridine (compound E2) with a yield of 91.6%.

Step 2: Catalytic Hydrogenation

- Subject crude E2 to hydrogenation in methanol using Raney nickel catalyst at 40 psi and room temperature for 5 hours.

- Filter and dry to obtain 2-hydroxyl-3-amino-4-methylpyridine (compound E3) with a yield of 92.1% after recrystallization.

This route efficiently introduces bromine and amino functionalities and sets the stage for further functionalization to achieve the target compound.

Optimized Synthesis from 2-Fluoro-4-methylpyridine (Literature from RSC, 2015)

A more versatile and higher-yielding synthetic strategy was developed starting from 2-fluoro-4-methylpyridine. This approach avoids costly palladium catalysts and improves overall yields significantly.

- The amino group at the pyridine C-2 position is introduced in the late stages by nucleophilic aromatic substitution.

- Protection of hydroxy groups using acid-labile groups like tetrahydropyranyl (THP) or acetals enhances stability during synthesis.

- The 4-(4-fluorophenyl) substituent is incorporated via coupling reactions.

- The approach yields 3-(4-bromo-2-fluorophenyl)-4-methylpyridine derivatives with overall yields up to 29.4%, a substantial improvement over previous methods (~3.6%).

Representative Reaction Scheme Highlights:

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Preparation of imidazole-2-thione intermediate from 2-fluoro-4-methylpyridine | Multi-step, 4 steps total | 57 (overall) |

| 2 | Protection of hydroxyethyl moiety with THP group | t-BuONa, methanol, 2-(2-bromoethoxy)-tetrahydro-2H-pyran, 50 °C, 30 min | Moderate to good |

| 3 | Introduction of amino group via nucleophilic aromatic substitution with 3-methyl-2-butylamine | 160 °C, sealed tube, 16 h | Good |

| 4 | Deprotection of THP group | 1.25 M HCl/EtOH, room temperature, 3 h | Quantitative |

This optimized route is summarized in Scheme 5 of the referenced study and allows for scalable synthesis with improved efficiency and versatility.

Comparative Data Table of Synthetic Routes

| Method | Starting Material | Key Steps | Catalyst | Overall Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenation/Fluorination (Patent CN102898358A) | 2-Hydroxyl-3-nitro-4-methylpyridine | Bromination with tribromooxygen phosphorus, hydrogenation | Raney nickel | ~90% per step (intermediates) | High yield intermediates, further steps needed for target |

| Optimized Synthesis (RSC 2015) | 2-Fluoro-4-methylpyridine | Multi-step including protection, nucleophilic substitution | None (Pd-free) | 29.4% (7 steps) | Avoids Pd catalyst, scalable, versatile |

Research Findings and Notes

- The use of tribromooxygen phosphorus enables selective bromination of pyridine derivatives with high yields.

- Raney nickel catalyzed hydrogenation effectively reduces nitro groups to amines without affecting other functionalities.

- Late-stage introduction of amino groups via nucleophilic aromatic substitution improves overall yield and reduces costly catalyst use.

- Protection of hydroxy groups is critical to prevent side reactions; THP and acetal groups are effective.

- The optimized routes allow for synthesis of enantiomerically pure derivatives, which is important for biological activity.

- The improved methods facilitate the synthesis of pyridinylimidazole derivatives with potential pharmaceutical applications, including kinase inhibitors.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Bromo-2-fluorophenyl)-4-methylpyridine, and how can reaction yields be improved?

Methodological Answer: The synthesis of halogenated pyridine derivatives often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key factors influencing yield include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane (as in ) enhance solubility of intermediates .

- Catalyst optimization : Palladium-based catalysts improve coupling efficiency for bromo/fluoro-substituted aryl groups.

- Temperature control : Stepwise heating (e.g., reflux conditions) minimizes side reactions .

- Purification : Column chromatography or recrystallization (using solvents listed in ) ensures high purity (>99%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves steric effects from the bromo/fluoro substituents and confirms the pyridine ring conformation (as demonstrated for analogous structures in ) .

- NMR spectroscopy : and NMR identify substitution patterns (e.g., coupling constants for fluorine atoms, as in ) .

- Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 / signature) .

Q. What safety protocols are essential when handling bromo- and fluoro-substituted pyridines?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (per safety codes in ) .

- Waste disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., sodium bicarbonate) before disposal .

- Emergency response : Immediate ethanol rinsing for skin exposure and activated charcoal for ingestion (refer to H300/H313 hazard codes in ) .

Advanced Research Questions

Q. How can reaction mechanisms for bromine/fluorine substitution in pyridine derivatives be elucidated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare / in deuterated solvents to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .

- Computational modeling : Density Functional Theory (DFT) calculates activation energies for bromine-fluorine exchange (supported by SMILES notation in ) .

- Isotopic labeling : Track or in intermediates via mass spectrometry to map reaction pathways .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray results) be resolved?

Methodological Answer:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) that may distort NMR chemical shifts (as in ) .

- Variable-temperature NMR : Detects dynamic processes (e.g., ring puckering) causing signal splitting .

- Synchrotron X-ray diffraction : High-resolution data clarifies bond-length discrepancies caused by halogen bonding .

Q. What strategies enable sustainable synthesis of this compound under green chemistry principles?

Methodological Answer:

- Solvent-free reactions : Mechanochemical grinding (e.g., ball-milling) reduces waste (aligned with trends in ) .

- Biocatalysis : Enzymes like halogenases introduce bromine/fluorine selectively, avoiding toxic reagents .

- Microwave-assisted synthesis : Reduces reaction time and energy consumption (e.g., 30-minute cycles vs. 24-hour reflux) .

Q. How can computational tools predict the compound’s bioactivity or material properties?

Methodological Answer:

- Molecular docking : Simulates binding affinity to biological targets (e.g., kinases) using the compound’s 3D structure .

- QSAR modeling : Correlates substituent electronic parameters (Hammett σ values) with observed reactivity or toxicity .

- Crystal structure prediction (CSP) : Identifies polymorphs with desirable solubility or stability (using software like Mercury) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.